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Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and characterization of 2-Furyl(4-methylphenyl)methanone. Belonging to the class of aryl

alkyl ketones, this molecule incorporates both a furan and a substituted phenyl ring, making it a

compound of interest in synthetic and medicinal chemistry. This document details a robust

laboratory-scale synthesis via Friedel-Crafts acylation, outlines its key physicochemical

properties, and provides an in-depth analysis of its spectroscopic signature, including Nuclear

Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The

guide is intended for researchers and professionals in drug development and organic

synthesis, offering both foundational data and practical, field-proven insights into the handling

and characterization of this compound.
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2-Furyl(4-methylphenyl)methanone is an aromatic ketone characterized by a furan ring

linked to a p-tolyl group through a carbonyl bridge. Understanding its fundamental identifiers is

the first step in any research endeavor.

IUPAC Name: Furan-2-yl(p-tolyl)methanone

Synonyms: 2-(4-Methylbenzoyl)furan, 2-Furyl p-tolyl ketone

Chemical Structure:

(Self-generated image, not from a cited source)

Table 1: Key Chemical Identifiers

Identifier Value Source

CAS Number 13365-62-3 BLD Pharm[1]

Molecular Formula C₁₂H₁₀O₂ BLD Pharm[1]

Molecular Weight 186.21 g/mol BLD Pharm[1]

Physicochemical Properties
The physical properties of a compound dictate its handling, purification, and application. While

specific experimental data for this compound is not widely published, properties can be reliably

predicted based on structurally similar compounds, such as benzofuran-2-yl(p-tolyl)methanone.

Table 2: Physicochemical Data
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Property Value Notes

Physical State Solid Predicted based on analogs

Melting Point ~65-66 °C
Analogous to benzofuran-2-

yl(p-tolyl)methanone[2]

Boiling Point Not available
Expected to be high; requires

vacuum distillation

Solubility Insoluble in water Predicted

Soluble in common organic

solvents (e.g., CH₂Cl₂, CHCl₃,

Ethyl Acetate)

Predicted

Synthesis via Friedel-Crafts Acylation
The most direct and widely applicable method for the synthesis of 2-Furyl(4-
methylphenyl)methanone is the Friedel-Crafts acylation of furan with 4-methylbenzoyl

chloride.

Mechanistic Rationale
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. A Lewis

acid catalyst, such as aluminum chloride (AlCl₃) or, more suitably for sensitive substrates like

furan, a milder alternative like boron trifluoride etherate (BF₃·OEt₂), is used to generate a highly

electrophilic acylium ion from the acyl chloride. Furan, being an electron-rich heterocycle, is

highly reactive but also prone to polymerization under harsh acidic conditions[3]. Therefore, the

choice of a mild catalyst and controlled reaction temperatures are critical for achieving a good

yield and preventing degradation. The acylation occurs preferentially at the C2 (alpha) position

of the furan ring, as the intermediate carbocation is better stabilized by the adjacent oxygen

atom.
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Reactants

Furan

BF₃·OEt₂ (Catalyst)
Dichloromethane (Solvent)

0 °C to RT

4-Methylbenzoyl Chloride

2-Furyl(4-methylphenyl)methanone

Acylation

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-Furyl(4-methylphenyl)methanone.

Self-Validating Experimental Protocol
This protocol is designed to be self-validating by incorporating in-process checks and a final

purification step that ensures the identity and purity of the final product.

Materials:

Furan (freshly distilled)

4-Methylbenzoyl chloride

Boron trifluoride etherate (BF₃·OEt₂)

Anhydrous Dichloromethane (CH₂Cl₂)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Hexane and Ethyl Acetate for elution

Procedure:

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic

stir bar, a dropping funnel, and a nitrogen inlet, add furan (1.1 equivalents) and anhydrous

dichloromethane. Cool the flask to 0 °C in an ice bath.

Catalyst Addition: Slowly add boron trifluoride etherate (1.2 equivalents) to the stirred

solution. Maintain the temperature at 0 °C.

Acyl Chloride Addition: Dissolve 4-methylbenzoyl chloride (1.0 equivalent) in anhydrous

dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to

the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above

5 °C.

Causality Insight: Dropwise addition at low temperature is crucial to control the exothermic

reaction and prevent polymerization of the furan starting material.

Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for one

hour, then slowly warm to room temperature and stir for an additional 2-3 hours.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a

hexane/ethyl acetate mixture (e.g., 9:1 v/v). The disappearance of the starting material and

the appearance of a new, lower Rf spot indicates product formation.

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing ice

and saturated NaHCO₃ solution to quench the reaction. Transfer the mixture to a separatory

funnel.

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated

NaHCO₃ solution (2x), water (1x), and brine (1x).
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Trustworthiness Check: The bicarbonate wash neutralizes the Lewis acid and any HCl

formed, which is essential for the stability of the product.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator to obtain the

crude product.

Purification and Validation: Purify the crude residue by flash column chromatography on

silica gel, eluting with a gradient of hexane/ethyl acetate. Combine the fractions containing

the pure product (as determined by TLC) and remove the solvent to yield 2-Furyl(4-
methylphenyl)methanone as a solid. The identity and purity should be validated by the

spectroscopic methods detailed in Section 4.

Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure. The

following data are predicted based on established chemical shift principles and analysis of

structurally similar compounds, such as benzofuran-2-yl(p-tolyl)methanone[2].

Table 3: Predicted Spectroscopic Data for 2-Furyl(4-methylphenyl)methanone
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Technique Feature
Predicted Chemical
Shift / Value

Assignment and
Rationale

¹H NMR Aromatic Protons δ 7.90-7.80 (d, 2H)

Protons on the p-tolyl

ring ortho to the

carbonyl group.

(500 MHz, CDCl₃) Aromatic Protons δ 7.35-7.25 (d, 2H)

Protons on the p-tolyl

ring meta to the

carbonyl group.

Furan Proton δ 7.70-7.65 (m, 1H)

H5 proton on the furan

ring (adjacent to

oxygen).

Furan Proton δ 7.30-7.25 (m, 1H)

H3 proton on the furan

ring (adjacent to the

carbonyl).

Furan Proton δ 6.60-6.55 (m, 1H)
H4 proton on the furan

ring.

Methyl Protons δ 2.45 (s, 3H)
-CH₃ protons on the p-

tolyl ring.

¹³C NMR Carbonyl Carbon δ ~184.0 Ketone C=O.

(125 MHz, CDCl₃) Furan Carbons
δ ~152.5, ~147.0,

~120.0, ~112.8

C2, C5, C3, and C4 of

the furan ring,

respectively.

p-Tolyl Carbons
δ ~144.0, ~134.5,

~129.8, ~129.4

C-CH₃, C-C=O, and

the two sets of CH

carbons of the phenyl

ring.

Methyl Carbon δ ~21.7 -CH₃ carbon.

IR Spectroscopy C=O Stretch ~1660-1680 cm⁻¹ Strong absorption

characteristic of an

aryl ketone
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conjugated with the

furan ring.

(ATR) C-O-C Stretch ~1050-1250 cm⁻¹
Characteristic furan

ring stretching.

Aromatic C-H Stretch ~3100-3000 cm⁻¹
Aromatic C-H

vibrations.

Mass Spectrometry Molecular Ion (M⁺) m/z = 186.0681

Corresponding to the

exact mass of

C₁₂H₁₀O₂.

(EI) Major Fragments m/z = 119, 95, 65

Fragments

corresponding to

[CH₃-C₆H₄-CO]⁺ (p-

toluoyl cation) and

[C₄H₃O-CO]⁺ (furoyl

cation) and

subsequent furan ring

fragments.

Chemical Reactivity and Potential Applications
The unique combination of a reactive furan ring and a ketone functionality makes 2-Furyl(4-
methylphenyl)methanone a versatile synthetic intermediate.

Reactivity of the Furan Ring: The furan moiety is an electron-rich diene and can participate in

various reactions. It is susceptible to electrophilic substitution, though less reactive than

furan itself due to the electron-withdrawing nature of the aroyl group. It can also undergo

Diels-Alder cycloadditions and is sensitive to strong acids and oxidizing agents, which can

lead to ring-opening[4].

Reactivity of the Ketone: The carbonyl group can undergo standard ketone reactions, such

as reduction to a secondary alcohol using agents like sodium borohydride (NaBH₄), or

conversion to an oxime.

Potential Applications: The 2-aroylbenzofuran scaffold, a close structural relative, has been

extensively studied for its biological activities. Derivatives have shown promise as potent and
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selective inhibitors of human monoamine oxidase B (hMAO-B), which is a target in the

treatment of neurodegenerative diseases[3]. Furthermore, various furan- and benzofuran-

based ketones have been investigated as anti-inflammatory[5] and antimicrobial agents.

Given these precedents, 2-Furyl(4-methylphenyl)methanone serves as a valuable scaffold

for the development of new therapeutic agents. Its derivatives have been synthesized and

evaluated for activities such as protein tyrosine kinase inhibition[3].

Conclusion
2-Furyl(4-methylphenyl)methanone is a well-defined chemical entity with accessible

synthetic routes and a rich potential for further chemical exploration. This guide provides the

foundational chemical and physical data necessary for its synthesis and characterization. The

established protocols and spectroscopic benchmarks herein serve as a validated starting point

for researchers aiming to utilize this compound as a building block in medicinal chemistry and

materials science.

References
[(Furan-2-yl)[(furan-2-yl)carbonyldisulfanyl]methanone]. Acta Crystallographica Section E:

Structure Reports Online, [Link].

Synthesis and Characterization of Furanic Compounds. Defense Technical Information

Center, [Link].

furan-2-yl-furan-3-ylmethanone - C9H6O3, density, melting point, boiling point, structural

formula, synthesis. ChemSynthesis, [Link].

Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-

yl(phenyl)methanone derivatives. PubMed, [Link].

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI, [Link].

Supporting Information - Tandem addition/cyclization for synthesis of 2-aroyl benzofurans

and 2-aroyl indoles by carbopalladation of nitriles. The Royal Society of Chemistry, [Link].

1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. ResearchGate, [Link].

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.researchgate.net/publication/349602163_Friedel-Crafts_Acylation_of_Furan_Development_of_A_Green_Process_Using_Chromium-exchanged_Dodecatungstophosphoric_Acid_Effect_of_Support_Mechanism_and_Kinetic_Modelling
https://websites.umich.edu/~chemh215/CHEM216/Experiment1/experiment%201.pdf
https://www.benchchem.com/product/b1282923/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-2-furyl-4-methylphenyl-methanone
https://www.researchgate.net/publication/349602163_Friedel-Crafts_Acylation_of_Furan_Development_of_A_Green_Process_Using_Chromium-exchanged_Dodecatungstophosphoric_Acid_Effect_of_Support_Mechanism_and_Kinetic_Modelling
https://www.benchchem.com/product/b1282923/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-2-furyl-4-methylphenyl-methanone
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3254331/
https://apps.dtic.mil/sti/citations/AD1117187
https://www.chemsynthesis.com/base/chemical-structure-14073.html
https://pubmed.ncbi.nlm.nih.gov/21669466/
https://www.mdpi.com/2624-8549/4/4/51
https://www.rsc.org/suppdata/c9/ob/c9ob01287a/c9ob01287a1.pdf
https://www.researchgate.net/figure/H-NMR-of-compound-2-S-1-furan-2-yl-ethanol-2-037-g-284-mmol-Of-3-4-di-O_fig2_265977935
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1282923?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via

Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. National Center for

Biotechnology Information, [Link].

2-allyl furan, 75135-41-0. The Good Scents Company, [Link].

Block Copolyesters Containing 2,5-Furan and trans-1,4-Cyclohexane Subunits with

Outstanding Gas Barrier Properties. MDPI, [Link].

Quantitation of furan and methylfuran formed in different precursor systems by proton

transfer reaction mass spectrometry. PubMed, [Link].

Furan, 2-pentyl-. NIST WebBook, [Link].

Product Name : Furan-2-yl(4-nitrosopiperazin-1-yl)methanone. Pharmaffiliates, [Link].

N,N-Diethyl-m-toluamide. CAS Common Chemistry, [Link].

13365-62-3|2-Furyl(4-methylphenyl)methanone|2-Furyl(4.... Chem-Space, [Link].

Palladium-Catalyzed C–C Bond Formations via Activation of Carboxylic Acids and Their

Derivatives. kluedo - University of Klagenfurt, [Link].

Synthesis and biological evaluation of 2-aroylbenzofurans, rugchalcones A, B and their

derivatives as potent anti-inflammatory agents. PubMed, [Link].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. hmdb.ca [hmdb.ca]

2. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for
Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538258/
http://www.thegoodscentscompany.com/data/rw1452481.html
https://www.mdpi.com/2073-4360/12/12/2990
https://pubmed.ncbi.nlm.nih.gov/17439133/
https://webbook.nist.gov/cgi/cbook.cgi?ID=C3777693&Type=Mass-Spec
https://www.pharmaffiliates.com/en/product-detail/furan-2-yl-4-nitrosopiperazin-1-yl-methanone
https://commonchemistry.cas.org/detail?cas_rn=134-62-3
https://www.benchchem.com/product/b1282923/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-2-furyl-4-methylphenyl-methanone
https://www.chem-space.com/product/bld-01121013-1
https://kluedo.ub.uni-kl.de/frontdoor/deliver/index/docId/611/file/PhD_Thesis_Johannes_Kohlmann.pdf
https://pubmed.ncbi.nlm.nih.gov/26898337/
https://www.benchchem.com/product/b1282923?utm_src=pdf-custom-synthesis#bc-rfq
https://www.hmdb.ca/metabolites/HMDB0033127
https://pmc.ncbi.nlm.nih.gov/articles/PMC2344136/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2344136/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1282923?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. researchgate.net [researchgate.net]

4. imp.kiev.ua [imp.kiev.ua]

5. websites.umich.edu [websites.umich.edu]

To cite this document: BenchChem. [An In-depth Technical Guide to 2-Furyl(4-
methylphenyl)methanone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1282923/docs#an-in-depth-technical-guide-to-2-furyl-
4-methylphenyl-methanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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